molecular formula C15H10Cl2N2O3S B12563400 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 158561-21-8

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide

Cat. No.: B12563400
CAS No.: 158561-21-8
M. Wt: 369.2 g/mol
InChI Key: BQGUTZVQXQZWMT-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring, which is further connected to an indole structure. The presence of multiple functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with chlorobenzene-1-sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide: Unique due to the presence of both sulfonyl and indole groups.

    3-Chlorobenzene-1-sulfonyl chloride: Lacks the indole core, limiting its biological activity.

    5-Chloro-1H-indole-2-carboxamide: Lacks the sulfonyl group, reducing its potential interactions with proteins.

Uniqueness

The combination of sulfonyl and indole groups in this compound makes it a unique compound with diverse chemical reactivity and potential biological applications.

Properties

CAS No.

158561-21-8

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

5-chloro-3-(3-chlorophenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H10Cl2N2O3S/c16-8-2-1-3-10(6-8)23(21,22)14-11-7-9(17)4-5-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20)

InChI Key

BQGUTZVQXQZWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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